
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol is a complex organic compound that features a piperidine ring and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 1-ethylpiperidine with 1-methyl-1H-pyrazole-5-carbaldehyde under reductive conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The hydrogen atoms on the piperidine or pyrazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: The major products are ketones or aldehydes, depending on the specific conditions.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine and pyrazole derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can engage in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound features a similar pyrazole ring but with a piperazine instead of a piperidine ring.
(3-Methyl-1H-pyrazol-5-yl)methanol: This compound lacks the piperidine ring but retains the pyrazole and hydroxyl groups.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Similar to the first compound but with a different substitution pattern on the pyrazole ring.
Uniqueness
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol is unique due to the presence of both the piperidine and pyrazole rings, which confer distinct chemical and biological properties. The combination of these two rings allows for a wide range of interactions with molecular targets, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C12H21N3O |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
(1-ethylpiperidin-3-yl)-(2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C12H21N3O/c1-3-15-8-4-5-10(9-15)12(16)11-6-7-13-14(11)2/h6-7,10,12,16H,3-5,8-9H2,1-2H3 |
Clé InChI |
ZBCZQQRNLQOFLA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC(C1)C(C2=CC=NN2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




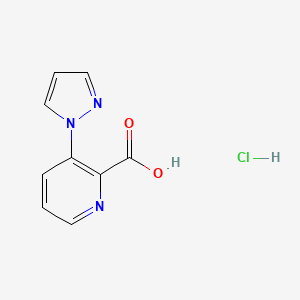

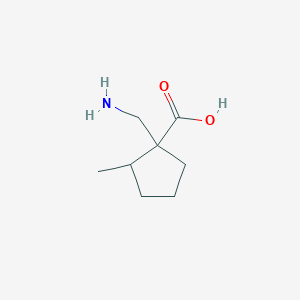
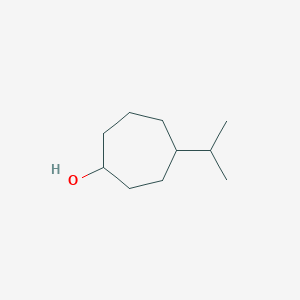

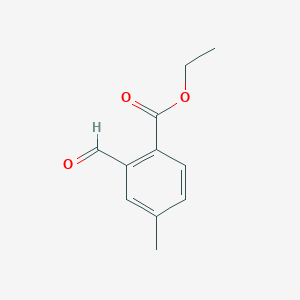
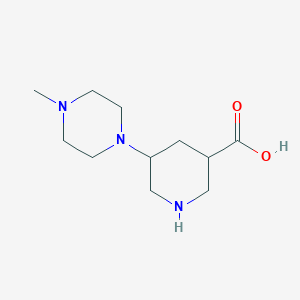



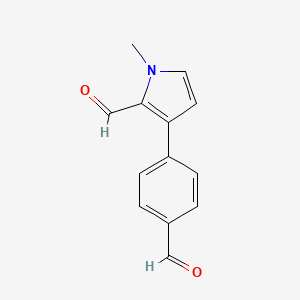
![6-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13222283.png)
